6-[1-(Hydroxyimino)ethyl]-1,3-benzothiazol-2-amine
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Description
6-[1-(Hydroxyimino)ethyl]-1,3-benzothiazol-2-amine is a chemical compound with the CAS Number: 50851-05-3 . It has a molecular weight of 207.26 . The IUPAC name for this compound is (1Z)-1-(2-amino-1,3-benzothiazol-6-yl)ethanone oxime . The physical form of this compound is a powder .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 207.26 . It is a powder that is stored at room temperature .Scientific Research Applications
Antineoplastic and Antifilarial Agents : A study by Ram et al. (1992) discussed the synthesis of certain benzimidazole-2-carbamates and related derivatives, demonstrating significant antineoplastic and antifilarial activities.
Anti-inflammatory Activity : Research conducted by Abignente et al. (1983) synthesized ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylates, showing notable anti-inflammatory properties.
Antibacterial and Entomological Activities : A study by Chaudhary et al. (2011) explored the synthesis of N-(1H-benzimidazol-2-yl)-6-substituted-1,3-benzothiazol-2-amines, revealing significant antibacterial and entomological activities.
Antitumor Properties : Kashiyama et al. (1999) investigated 2-(4-Aminophenyl)benzothiazoles, focusing on their metabolism and biological properties related to antitumor activities.
Antiviral Effects : Herrmann et al. (1981) compared the antiviral effects of substituted benzimidazoles, indicating substantial activity against enteroviruses.
Corrosion Inhibition in Steel : Tang et al. (2013) discovered that certain benzimidazole derivatives act as effective corrosion inhibitors for mild steel in acidic media.
Molluscicidal Properties : El-bayouki and Basyouni (1988) found that thiazolo[5,4-d]pyrimidines possess notable molluscicidal properties.
Synthesis of Aza Analogue of Enviroxime : Kelley et al. (1990) synthesized 6-[[(Hydroxyimino)phenyl]methyl]-1-[(1-methylethyl)sulfonyl]-1H-imidazo[4,5-b]pyridin-2-amine, an aza analogue of enviroxime, with potential antiviral applications.
Properties
IUPAC Name |
(NE)-N-[1-(2-amino-1,3-benzothiazol-6-yl)ethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-5(12-13)6-2-3-7-8(4-6)14-9(10)11-7/h2-4,13H,1H3,(H2,10,11)/b12-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTZTDPTMOJPDU-LFYBBSHMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC2=C(C=C1)N=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC2=C(C=C1)N=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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